Donetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Donetidine is a potent and long-acting histamine H2-receptor antagonist with no H1-receptor antagonist activity. It is a highly basic drug with several amine groups. This compound is primarily used to treat digestive disorders by inhibiting the secretion of gastric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Donetidine involves multiple steps. One of the key steps includes the reaction of 2-chloro-4-cyanopyridine with sodium methoxide in refluxing methanol to produce 2-methoxy-4-cyanopyridine. This intermediate is then reduced using hydrogen over Raney-Nickel and semicarbazide hydrochloride in a water-ethanol mixture .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Donetidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas with a catalyst like Raney-Nickel is commonly used.
Substitution: Sodium methoxide in methanol is a typical reagent for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Donetidine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study histamine receptor interactions.
Biology: Investigated for its effects on histamine release and receptor binding.
Medicine: Used in the treatment of digestive disorders, particularly those involving excessive gastric acid secretion.
Industry: Employed in the development of new histamine receptor antagonists .
Mechanism of Action
Donetidine exerts its effects by competitively inhibiting histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells. This inhibition reduces gastric acid secretion, leading to relief from conditions like peptic ulcers and gastroesophageal reflux disease. The molecular targets include the H2 receptors, and the pathways involved are those regulating gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Ranitidine: Another H2 receptor antagonist used to treat similar conditions.
Cimetidine: A histamine H2 receptor antagonist with a similar mechanism of action.
Famotidine: Another H2 receptor antagonist with a longer duration of action compared to Donetidine
Uniqueness
This compound is unique due to its high potency and long duration of action. Unlike some other H2 receptor antagonists, it does not exhibit H1-receptor antagonist activity, making it more selective in its action .
Properties
CAS No. |
99248-32-5 |
---|---|
Molecular Formula |
C20H25N5O3S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H25N5O3S/c1-25(2)12-16-3-4-17(28-16)13-29-8-7-22-20-23-11-15(19(27)24-20)9-14-5-6-21-18(26)10-14/h3-6,10-11H,7-9,12-13H2,1-2H3,(H,21,26)(H2,22,23,24,27) |
InChI Key |
MURUHMTVTKOWBY-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=NC=C(C(=O)N2)CC3=CC(=O)NC=C3 |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=NC=C(C(=O)N2)CC3=CC(=O)NC=C3 |
Synonyms |
5-(1,2-dihydro-2-oxopyrid-4-ylmethyl)-2-(2-(5-(dimethylaminomethyl)furanylmethylthio)ethylamino)pyrimidin-4(1H)-one donetidine SK and F 93574 SK and F-93574 SKF 93574 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.